1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine 1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine
Brand Name: Vulcanchem
CAS No.: 2034511-16-3
VCID: VC4383267
InChI: InChI=1S/C12H18ClN3/c1-10(2)15-6-8-16(9-7-15)12-11(13)4-3-5-14-12/h3-5,10H,6-9H2,1-2H3
SMILES: CC(C)N1CCN(CC1)C2=C(C=CC=N2)Cl
Molecular Formula: C12H18ClN3
Molecular Weight: 239.75

1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine

CAS No.: 2034511-16-3

Cat. No.: VC4383267

Molecular Formula: C12H18ClN3

Molecular Weight: 239.75

* For research use only. Not for human or veterinary use.

1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine - 2034511-16-3

Specification

CAS No. 2034511-16-3
Molecular Formula C12H18ClN3
Molecular Weight 239.75
IUPAC Name 1-(3-chloropyridin-2-yl)-4-propan-2-ylpiperazine
Standard InChI InChI=1S/C12H18ClN3/c1-10(2)15-6-8-16(9-7-15)12-11(13)4-3-5-14-12/h3-5,10H,6-9H2,1-2H3
Standard InChI Key ATVZOLDNLIWNSX-UHFFFAOYSA-N
SMILES CC(C)N1CCN(CC1)C2=C(C=CC=N2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of two primary subunits:

  • A 3-chloropyridin-2-yl group, where chlorine occupies the 3-position of the pyridine ring. This electronegative substituent enhances reactivity in cross-coupling reactions .

  • A 4-isopropylpiperazine group, a six-membered ring with two nitrogen atoms and an isopropyl branch at the 4-position. Piperazine derivatives are known for their conformational flexibility and bioactivity .

Table 1: Inferred Physicochemical Properties

PropertyValueSource Analogs
Molecular FormulaC₁₃H₁₉ClN₄Derived from
Molecular Weight278.77 g/molCalculated
LogP (Partition Coefficient)~2.1Estimated from
Hydrogen Bond Donors2Structural analysis

Synthetic Pathways and Optimization

Key Reaction Strategies

While no direct synthesis is documented, analogous compounds suggest two viable routes:

Route 1: Nucleophilic Aromatic Substitution

  • Chloropyridine Activation: 3-Chloropyridine undergoes lithiation at the 2-position, followed by reaction with a piperazine precursor .

  • Isopropyl Introduction: Quaternization of the piperazine nitrogen with isopropyl bromide under basic conditions .

Route 2: Buchwald-Hartwig Amination

  • Palladium-catalyzed coupling of 2,3-dichloropyridine with 4-isopropylpiperazine, selectively substituting the 2-position chlorine .

Table 2: Reaction Conditions from Analogous Syntheses

ParameterValueSource
CatalystPd(OAc)₂/Xantphos
SolventToluene or Acetonitrile
Temperature80–100°C
Yield~70–85% (estimated)

Physicochemical and Spectroscopic Characterization

Stability and Reactivity

  • Hydrolytic Stability: The chloropyridine group is resistant to hydrolysis under neutral conditions but may degrade in strong acids or bases .

  • Thermal Decomposition: Predicted decomposition temperature: 220–250°C (differential scanning calorimetry analogs ).

Spectroscopic Data (Predicted)

  • ¹H NMR (CDCl₃): δ 8.4 (d, 1H, pyridine-H), 7.9 (d, 1H, pyridine-H), 3.7–2.8 (m, 8H, piperazine), 1.3 (d, 6H, isopropyl) .

  • IR (KBr): 1590 cm⁻¹ (C=N stretch), 750 cm⁻¹ (C-Cl) .

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